molecular formula C49H62N4O18 B12419576 DBCO-N-bis(PEG4-NHS ester)

DBCO-N-bis(PEG4-NHS ester)

Cat. No.: B12419576
M. Wt: 995.0 g/mol
InChI Key: LTXDZCUWVWVRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-N-bis(PEG4-NHS ester) (CAS: 2639395-38-1) is a bifunctional click chemistry crosslinker designed for bioconjugation applications. Its structure comprises:

  • Two NHS ester groups: These react with primary amines (-NH₂) on proteins or other amine-containing molecules, enabling covalent labeling .
  • A DBCO (dibenzocyclooctyne) group: This strain-promoted alkyne participates in copper-free click chemistry with azides, forming stable triazole linkages .
  • PEG4 spacers: Four ethylene glycol units provide hydrophilicity, flexibility, and reduced steric hindrance, enhancing solubility in aqueous and organic solvents (e.g., DMSO, DMF) .

Properties

Molecular Formula

C49H62N4O18

Molecular Weight

995.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2

InChI Key

LTXDZCUWVWVRMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthesis Strategies for DBCO-N-bis(PEG4-NHS Ester)

Stepwise Assembly of the Bifunctional Linker

The synthesis involves three stages: (1) DBCO core functionalization, (2) PEG4 spacer incorporation, and (3) NHS ester activation.

DBCO Core Preparation

The DBCO core is synthesized via a modified Huisgen cycloaddition, yielding a strained cyclooctyne stable at room temperature. Commercial DBCO derivatives (e.g., DBCO-amine or DBCO-COOH) serve as starting materials to minimize synthetic complexity.

PEG4 Spacer Attachment

Two PEG4 chains are conjugated to the DBCO core via amide or ester linkages. For example, DBCO-COOH reacts with bis-PEG4-diamine using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12–24 hours at 25°C).

NHS Ester Activation

The terminal carboxylic acids of the PEG4 chains are activated with NHS using EDC and N-hydroxysuccinimide in dichloromethane (DCM). The reaction mixture is stirred under nitrogen for 6 hours, followed by precipitation in cold diethyl ether to isolate the product.

Representative Reaction Conditions:

Parameter Value
Solvent Anhydrous DCM
Coupling Agent EDC (1.2 equiv)
Activator NHS (1.5 equiv)
Temperature 25°C
Reaction Time 6 hours
Yield 70–85%

One-Pot Synthesis for Scalable Production

A streamlined one-pot method reduces purification steps:

  • DBCO-COOH (1 equiv), bis-PEG4-diamine (2.2 equiv), and EDC (2.4 equiv) are combined in DMF.
  • After 12 hours, NHS (3 equiv) is added directly to the mixture without intermediate isolation.
  • The reaction is quenched with aqueous sodium bicarbonate, and the product extracted into DCM.

Advantages:

  • Higher throughput (yield: 65–75%).
  • Reduced solvent use.

Challenges:

  • Requires precise stoichiometry to avoid byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: 5–10% methanol in DCM) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Validation

  • HPLC: Purity ≥95% (retention time: 12.3 min, 70:30 acetonitrile/water).
  • NMR:
    • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.20 (m, 8H, DBCO aryl), 3.50–3.20 (m, 16H, PEG4), 2.80 (s, 8H, NHS).
  • Mass Spectrometry: [M+H]⁺ = 1242.4 (theoretical: 1242.4).

Applications in Bioconjugation

Dual-Labeling of Proteins and Antibodies

The compound enables sequential conjugation:

  • NHS esters react with lysine residues on antibodies (e.g., cetuximab) in PBS (pH 8.0).
  • DBCO reacts with azide-modified drugs (e.g., chemotherapeutic agents) via SPAAC.

Case Study: Wang et al. (2021) achieved >90% conjugation efficiency using DBCO-PEG4-NHS ester to equip natural killer cells with cetuximab for colorectal cancer targeting.

Challenges and Optimization Strategies

Hydrolysis of NHS Esters

NHS esters hydrolyze in aqueous media (half-life: ~1 hour at pH 7.4). Mitigation strategies include:

  • Lyophilization of the reagent before use.
  • Conducting reactions at 4°C to slow hydrolysis.

Steric Hindrance in Large Biomolecules

Longer PEG spacers (e.g., PEG8) may be substituted for PEG4 in cases of severe steric interference.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability
Stepwise Assembly 70–85 ≥98 Moderate
One-Pot Synthesis 65–75 ≥95 High

Chemical Reactions Analysis

NHS Ester-Mediated Amine Conjugation

NHS esters react with primary amines (e.g., lysine residues, amine-terminated surfaces) to form stable amide bonds. Key parameters include:

Reaction Conditions

  • pH : Optimal at 7.0–9.0 , with higher pH accelerating hydrolysis of NHS esters .

  • Buffers : Phosphate-buffered saline (PBS) or HEPES; avoid amine-containing buffers (e.g., Tris, glycine) .

  • Solubility : Requires initial dissolution in dry DMSO or DMF (up to 40 mg/mL) before aqueous dilution .

  • Molar Ratios :

    • Proteins : 10–50-fold molar excess of reagent to protein, depending on concentration (e.g., 0.5–2 mM final reagent concentration for 1–5 mg/mL proteins) .

    • Liposomes/Other Surfaces : A 3:1 molar ratio of DBCO-NHS ester to surface amines maximizes conjugation efficiency (~20%) .

Kinetics and Competing Hydrolysis

  • Reaction Time : 30 minutes at RT or 2 hours on ice .

  • Hydrolysis Half-Life :

    pHTemperatureHalf-Life
    7.00°C4–5 hours
    8.64°C10 minutes

Quenching and Purification

  • Quenching : 50–100 mM Tris-HCl (pH 8.0) .

  • Purification : Dialysis or desalting columns to remove unreacted reagent .

DBCO-Azide Click Chemistry (SPAAC)

The DBCO group reacts with azides via copper-free click chemistry, forming a stable triazole linkage:

Reaction Specificity and Efficiency

  • Kinetics : Second-order rate constant (k₂ ) of ~0.1–1.0 M⁻¹s⁻¹ in aqueous buffers at 25°C .

  • Stability : DBCO remains reactive in aqueous solutions for >72 hours at 4°C .

  • Quantification :

    • Anthracene Azide Assay : Used to measure DBCO density (e.g., 1.2–2.5 × 10⁴ DBCO groups per liposome at optimal conditions) .

Optimized Parameters

  • Azide Concentration : 1–10 mM for quantitative coupling .

  • Reaction Time : 1–4 hours at RT .

  • Solvent Compatibility : Tolerates up to 10% DMSO without liposome aggregation .

Sequential and Orthogonal Reactivity

The compound enables two-step bioconjugation :

  • Primary Amine Labeling : NHS esters modify lysines or surface amines.

  • Azide Ligation : DBCO reacts with azide-functionalized molecules (e.g., antibodies, fluorophores) .

Competing Reactions and Limitations

  • NHS Ester Hydrolysis : Dominates at pH >8.5, reducing conjugation yield .

  • Azide Interference : Azides in reaction buffers can prematurely react with DBCO .

  • Steric Hindrance : Long PEG4 spacers mitigate this, but bulky targets may still reduce efficiency .

Stability and Storage

  • Storage : -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles .

  • Shelf Life : >6 months at -80°C; ~1 month at -20°C .

This reagent’s dual functionality and optimized reaction parameters make it indispensable in chemical biology and nanotechnology. Its applications span targeted therapeutics, diagnostic sensors, and biomaterial engineering, supported by robust experimental validation .

Scientific Research Applications

Bioconjugation

Bioconjugation is a crucial technique in the development of targeted therapies and diagnostics. DBCO-N-bis(PEG4-NHS ester) facilitates the attachment of biomolecules, such as proteins and antibodies, to surfaces or other molecules. This process enhances the specificity and efficacy of therapeutic agents.

  • Case Study : A study demonstrated the use of DBCO-PEG4-NHS ester for site-specific modification of liposomes, allowing for the introduction of DBCO groups on the liposome surface. This modification was essential for subsequent coupling with azide-tagged molecules, significantly improving the liposome's targeting capabilities .

Drug Delivery Systems

The compound is instrumental in creating advanced drug delivery systems that allow for controlled release of therapeutics. Its ability to form stable linkages enables targeted delivery to specific tissues, enhancing treatment efficacy.

  • Data Table: Drug Delivery Systems Utilizing DBCO-N-bis(PEG4-NHS Ester)
Study ReferenceApplicationOutcome
Liposome modificationImproved targeting and stability
Antibody-drug conjugatesEnhanced therapeutic efficacy

Fluorescent Labeling

Researchers employ DBCO-N-bis(PEG4-NHS ester) for labeling biomolecules with fluorescent tags. This application is critical for real-time tracking of biological processes in live cells, aiding in the understanding of cellular functions.

  • Example : Fluorescently labeled proteins were tracked in live cell imaging studies, providing insights into protein localization and dynamics within cellular environments.

Surface Modification

This compound is also used to modify surfaces of materials in biosensors. The modifications enhance sensitivity and specificity for detecting biomolecules, which is vital in medical diagnostics.

  • Application Insight : By applying DBCO-N-bis(PEG4-NHS ester) to sensor surfaces, researchers have improved detection limits and response times, making biosensors more effective for clinical diagnostics.

Polymer Chemistry

In polymer science, DBCO-N-bis(PEG4-NHS ester) serves as a building block for creating functionalized polymers. These polymers exhibit unique properties suitable for various industrial applications.

  • Research Example : Functionalized polymers created using this compound have been explored for use in drug delivery vehicles and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₄₉H₆₂N₄O₁₈
  • Molecular weight: 995.05 g/mol
  • Purity: ≥90–95%
  • Applications: Protein modification, antibody-drug conjugates (ADCs), and biomolecular labeling .

Comparison with Similar Compounds

Below is a detailed comparison of DBCO-N-bis(PEG4-NHS ester) with structurally or functionally related compounds, highlighting differences in design, reactivity, and applications.

N-DBCO-N-bis(PEG2-NHS Ester) (CAS: 2128735-29-3)

  • Structural Differences :
    • Shorter PEG chain (PEG2 vs. PEG4), reducing molecular weight (818.8 g/mol) and altering solubility .
    • Molecular formula: C₄₁H₄₆N₄O₁₄ .
  • Lower hydrophilicity may affect performance in aqueous solutions .
  • Applications : Ideal for small-molecule labeling where shorter spacers are sufficient .

DBCO-C5/C6-NHS Ester (CAS: 1393350-27-0 and 1384870-47-6)

  • Structural Differences :
    • Linear alkyl chains (C5 or C6) replace PEG spacers, resulting in hydrophobic linkers .
  • Functional Implications: Limited solubility in aqueous media, restricting use to organic solvents. Absence of PEG reduces biocompatibility and increases aggregation risks .
  • Applications: Primarily used in hydrophobic drug conjugation or non-biological systems.

N-(TCO)-N-bis(PEG4-NHS Ester) (Example: AP13229)

  • Structural Differences :
    • Replaces DBCO with tetrazine-cyclooctene (TCO), enabling inverse electron-demand Diels-Alder (IEDDA) reactions .
  • Functional Implications :
    • Faster reaction kinetics with tetrazines compared to DBCO-azide cycloaddition.
    • Requires light protection due to TCO photosensitivity .
  • Applications : Preferred for rapid in vivo labeling or time-sensitive assays.

N-Mal-N-bis(PEG4-NHS Ester) (CAS: 2112738-60-8)

  • Structural Differences :
    • Substitutes DBCO with maleimide (Mal), targeting thiol (-SH) groups instead of azides .
  • Functional Implications :
    • Enables conjugation to cysteine residues or thiolated molecules.
    • Susceptible to hydrolysis in aqueous buffers, requiring strict pH control .
  • Applications : Thiol-specific labeling in antibody engineering or cysteine-rich protein studies.

DBCO-PEG4-DBCO

  • Structural Differences :
    • Contains two DBCO groups instead of NHS esters, enabling dual azide conjugation .
  • Functional Implications :
    • Facilitates crosslinking between azide-bearing molecules (e.g., glycan labeling).
    • Lacks amine-targeting capability, limiting use to pre-functionalized systems .

Comparative Data Table

Compound Reactive Groups Spacer/Linker Molecular Weight (g/mol) Key Applications Advantages Limitations
DBCO-N-bis(PEG4-NHS ester) 2×NHS, 1×DBCO PEG4 995.05 ADC linkers, protein labeling High solubility, biocompatibility Higher cost due to PEG4
N-DBCO-N-bis(PEG2-NHS ester) 2×NHS, 1×DBCO PEG2 818.8 Small-molecule conjugation Compact size Lower solubility
DBCO-C6-NHS ester 1×NHS, 1×DBCO C6 alkyl ~650 (estimated) Hydrophobic drug conjugation Cost-effective Poor aqueous solubility
N-(TCO)-N-bis(PEG4-NHS ester) 2×NHS, 1×TCO PEG4 859.9 Rapid in vivo labeling Fast reaction kinetics Photosensitivity
N-Mal-N-bis(PEG4-NHS ester) 2×NHS, 1×Mal PEG4 ~900 (estimated) Thiol-specific conjugation High thiol reactivity pH-sensitive

Biological Activity

DBCO-N-bis(PEG4-NHS ester) is a specialized compound utilized in bioconjugation and drug delivery systems. It serves as a versatile linker in various applications, particularly in the fields of protein modification, antibody-drug conjugates (ADCs), and PROTAC (proteolysis-targeting chimera) synthesis. This article explores the biological activity of DBCO-N-bis(PEG4-NHS ester), detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C49H62N4O18
  • Molecular Weight : 995.03 g/mol
  • CAS Number : 2639395-38-1
  • Functional Groups : Contains two PEG4-NHS esters and a DBCO (dibenzo[1,4]dioxin) group.

The compound is characterized by its hydrophilic properties due to the polyethylene glycol (PEG) moieties, enhancing solubility in aqueous environments, which is crucial for biological applications.

DBCO-N-bis(PEG4-NHS ester) functions primarily through:

  • Click Chemistry : The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient conjugation with azide-tagged biomolecules. This reaction is highly selective and biocompatible, making it ideal for labeling proteins and other biomolecules.
  • Amide Bond Formation : The NHS ester moieties readily react with primary amines on proteins or other biomolecules to form stable amide bonds, enabling effective bioconjugation.

Applications

  • Protein Modification : DBCO-N-bis(PEG4-NHS ester) is extensively used for attaching labels or functional groups to proteins without altering their biological activity.
  • Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing side effects on healthy tissues.
  • PROTAC Synthesis : It plays a critical role in the development of PROTACs, which are innovative therapeutic agents that promote targeted protein degradation.

Case Studies

  • Study on Protein Labeling :
    A study demonstrated that DBCO-N-bis(PEG4-NHS ester) effectively labeled various proteins with high specificity and yield. The resulting conjugates maintained their biological activity, indicating the linker’s compatibility with protein structures .
  • ADC Development :
    In a recent investigation into ADCs utilizing DBCO-N-bis(PEG4-NHS ester), researchers reported enhanced targeting capabilities and reduced off-target effects compared to traditional ADC linkers. This was attributed to the precise control over drug loading and release profiles .
  • PROTAC Efficacy :
    A comparative analysis of PROTACs synthesized with different linkers highlighted that those incorporating DBCO-N-bis(PEG4-NHS ester) exhibited superior degradation rates of target proteins in cellular assays, underscoring its potential in therapeutic applications .

Table 1: Comparison of Biological Activities

ApplicationMechanismOutcome
Protein LabelingSPAAC with azide-tagged proteinsHigh specificity; retained activity
ADCsStable amide bond formationEnhanced targeting; reduced side effects
PROTACsTargeted degradationIncreased efficacy in cellular models

Table 2: Physical Properties

PropertyValue
Molecular Weight995.03 g/mol
SolubilityWater soluble
Storage Conditions-20°C for long-term stability

Q & A

Basic: How to design a conjugation protocol for protein labeling using DBCO-N-bis(PEG4-NHS ester)?

Answer:
DBCO-N-bis(PEG4-NHS ester) enables dual conjugation via its NHS esters (targeting primary amines) and DBCO groups (reacting with azides via copper-free click chemistry). For protein labeling:

Amine Targeting: React NHS esters with lysine residues or N-terminal amines (pH 7.4–8.5, 1–2 h, 4°C to room temperature). Use a 5–10× molar excess of the reagent to ensure complete labeling .

Click Chemistry: Incubate the DBCO-labeled protein with azide-functionalized probes (e.g., dyes, peptides) at 37°C for 1–4 h. Monitor reaction efficiency via SDS-PAGE or MALDI-TOF .
Key Considerations: Avoid amine-containing buffers (e.g., Tris) during NHS ester reactions. Optimize PEG4 spacer length to reduce steric hindrance .

Basic: What factors influence the solubility and stability of DBCO-N-bis(PEG4-NHS ester) in aqueous solutions?

Answer:

  • Solubility: The PEG4 spacer enhances hydrophilicity, but the compound is typically dissolved in anhydrous DMSO or DMF (5–10 mg/mL) before dilution into aqueous buffers. Precipitation occurs in high-ionic-strength solutions; use PBS (pH 7.4) with ≤10% organic solvent .
  • Stability: NHS esters hydrolyze in water (t1/2 ~1–4 h at pH 8.0). Store lyophilized powder at −20°C (desiccated) and prepare fresh solutions for each experiment. Avoid freeze-thaw cycles .

Advanced: How to troubleshoot low conjugation efficiency in click chemistry reactions?

Answer:
Low efficiency may arise from:

  • Reagent Degradation: Confirm reagent integrity via HPLC or TLC. Degraded NHS esters show reduced absorbance at 260 nm .
  • Suboptimal Azide:DBCO Ratio: Use a 1.2–2× molar excess of azide probes. For sterically hindered targets (e.g., antibodies), extend reaction time to 6–12 h .
  • Matrix Interference: Remove competing amines (e.g., serum proteins) via dialysis or size-exclusion chromatography pre-conjugation .
    Validation: Analyze conjugates using fluorescence anisotropy (for dyes) or competitive binding assays (for targeting ligands) .

Advanced: How to resolve conflicting data in DBCO-based click chemistry experiments (e.g., variable in vitro vs. in vivo performance)?

Answer:
Discrepancies often stem from:

  • Biological Matrix Effects: Serum proteins or cellular reductants may quench DBCO reactivity. Pre-block samples with BSA or use azide probes with higher kinetic stability (e.g., arylazides) .
  • Internalization Differences: For cell-targeting conjugates, compare irreversible (e.g., enzyme inhibitors) vs. reversible binding modes. Irreversible scaffolds (e.g., DBCO-PEG4-CTT-54) enhance intracellular retention .
    Validation: Perform time-course internalization assays (e.g., flow cytometry) and correlate with in vivo imaging data using SPECT or NIR-II probes .

Basic: What purification techniques are recommended post-conjugation?

Answer:

  • Size-Exclusion Chromatography (SEC): Separate labeled proteins from unreacted DBCO-N-bis(PEG4-NHS ester) using Sephadex G-25 .
  • Density Gradient Ultracentrifugation (DGU): Effective for nanoparticle conjugates (e.g., TMV carriers) to isolate monodisperse fractions .
  • HPLC: Reverse-phase C18 columns resolve PEG4-linked small-molecule conjugates. Monitor at 280 nm (protein) or 650 nm (NIR-II dyes) .

Advanced: How to optimize reaction conditions for complex biological matrices (e.g., serum, cell lysates)?

Answer:

  • Competitive Inhibition Mitigation: Add 1–5 mM NHS or sulfo-NHS to block endogenous amines during protein labeling .
  • Click Chemistry in Serum: Use DBCO-PEG4-NHS ester with a sulfo-modified DBCO variant (enhanced aqueous solubility) or reduce serum concentration to <10% .
  • Temperature Control: Perform reactions at 4°C to slow hydrolysis while maintaining click reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.